molecular formula C7H9N B147111 3,5-Dimethylpyridine CAS No. 591-22-0

3,5-Dimethylpyridine

Cat. No.: B147111
CAS No.: 591-22-0
M. Wt: 107.15 g/mol
InChI Key: HWWYDZCSSYKIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylpyridine, also known as 3,5-Lutidine, is an organic compound with the molecular formula C7H9N. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 5th positions of the pyridine ring. This compound is a colorless liquid with a distinct odor and is used in various chemical and industrial applications .

Synthetic Routes and Reaction Conditions:

    Hydrogenation Method: One common method for synthesizing this compound involves the hydrogenation of this compound-N-oxide. This process typically uses a catalyst such as Ru/C (Ruthenium on Carbon) in a trickle bed reactor.

    Oxidation Method: Another method involves the oxidation of this compound using an oxidant.

Industrial Production Methods: The industrial production of this compound often employs the hydrogenation method due to its efficiency and scalability. The use of Ru/C catalysts and optimized reaction conditions ensures high conversion rates and product yields .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form this compound-N-oxide.

    Reduction: The compound can be reduced to form 3,5-dimethylpiperidine, a precursor to various other chemical compounds.

    Substitution: this compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas, Ru/C catalyst.

    Substituting Agents: Halogens, alkylating agents.

Major Products:

    This compound-N-oxide: Formed through oxidation.

    3,5-Dimethylpiperidine: Formed through reduction.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-3-7(2)5-8-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWYDZCSSYKIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052254
Record name 3,5-Dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name Pyridine, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-Dimethylpyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17029
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

1.74 [mmHg]
Record name 3,5-Dimethylpyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17029
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

591-22-0
Record name 3,5-Dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-DIMETHYLPYRIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-Dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIMETHYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q4YPZ045V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a 1-liter electromagnetic agitation type autoclave equipped with a reflux condenser were charged 321 g of 3,5-lutidine and 64 g of Raney cobalt, and the air in the vessel was replaced with hydrogen gas, after which the internal temperature was raised to 240° C. Next, 570 g of methanol was continuously introduced thereinto under pressure by means of a constant volume delivery pump over a period of 7 hours. During the introduction of methanol, the produced gas was intermittently liberated outside the reaction system so as to keep the internal pressure of the autoclave in the range of 45 to 60 kg/cm2. After the reaction was completed, the autoclave was cooled to room temperature, and the contents were taken out. The catalyst was removed by filtration, after which 30 g of sodium hydroxide was added to the filtrate, and the resulting mixture was separated by using a separating funnel to obtain 400 g of an oily substance. When the oily substance obtained was distilled by using a Dixon packed tower, there were obtained 32 g of 3,5-lutidine of 99% purity as measured by gas chromatography at a tower top temperature of 90° to 93° C./50 mmHg, 314,4 g of 2,3,5-collidine of 99.3% purity as measured by gas chromatography at a tower top temperature of 102° to 103° C./50 mmHg, and 13.9 g of 2,3,5,6-tetramethylpyridine of 99% purity as measured by gas chromatography at a tower top temperature of 112° C./50 mmHg. The yield of the product 2,3,5-collidine obtained from 3,5-lutidine used as a starting material was 86%, and that of 2,3,5,6-tetramethylpyridine obtained therefrom was 3.4%. The selectivities of the above-mentioned products were 96.3% and 3.7%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylpyridine
Reactant of Route 2
3,5-Dimethylpyridine
Reactant of Route 3
Reactant of Route 3
3,5-Dimethylpyridine
Reactant of Route 4
Reactant of Route 4
3,5-Dimethylpyridine
Reactant of Route 5
Reactant of Route 5
3,5-Dimethylpyridine
Reactant of Route 6
3,5-Dimethylpyridine
Customer
Q & A

ANone: 3,5-Dimethylpyridine has the molecular formula C₇H₉N and a molecular weight of 107.15 g/mol.

A: Researchers commonly utilize Infrared (IR) spectroscopy [, , , ], ¹H Nuclear Magnetic Resonance (¹H NMR) [, , , , ], and ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectroscopy [, , ] to characterize this compound and its derivatives. ¹⁹F NMR is also employed for characterizing perfluoroalkyl derivatives []. Additionally, UV-Vis spectroscopy aids in understanding the electronic transitions within the molecule [, ].

A: Yes, this compound displays good solubility in various organic solvents like toluene [, , ], tetrahydrofuran [], pyridine [, ], and acetonitrile []. Its solubility in aromatic hydrocarbons is particularly notable [].

A: While not directly a catalyst, this compound acts as a ligand in various catalytic systems. For instance, a combination of (POCOPtBu)IrHCl, NaBArF4, and this compound catalyzes the regioselective silylation of the α-C(sp3)–H bond in 2-alkyl-1,3-azole derivatives [].

A: Yes, molecular orbital calculations have been used to determine the spin densities in this compound, providing insights into its electronic structure and reactivity []. Additionally, computational methods like NBO analysis have been applied to study the charge transfer characteristics of this compound during halogen bond formation [].

A: While specific formulation strategies are not extensively discussed in the provided research, forming complexes with metal ions, as seen in bis(O-butyldithiocarbonato)bis(this compound)nickel(II) [], can influence solubility and stability. Researchers also explore the formation of salts and co-crystals with various organic molecules, like those involving phenol-based compounds, which can offer alternative formulation approaches for modifying physicochemical properties [].

A: Besides the spectroscopic methods mentioned earlier, X-ray crystallography plays a crucial role in determining the solid-state structures of this compound-containing compounds [, , , , , , ]. Additionally, thermogravimetric analysis (TGA) is used to assess the thermal stability of these compounds [, ].

A: this compound readily coordinates to various metal centers, typically acting as a nitrogen-donor ligand. It forms complexes with transition metals like copper, manganese, nickel, and zinc [, , , , ]. These complexes exhibit diverse geometries, including square pyramidal [], octahedral [, ], and tetrahedral [, ] arrangements around the metal center.

ANone: this compound can undergo a variety of chemical transformations, including:

  • Halogenation: It can be brominated at the 2 and 6 positions, leading to the formation of 2,6-dibromo-3,5-dimethylpyridine [].
  • N-oxidation: Reaction with hydrogen peroxide can yield this compound N-oxide, which serves as a versatile intermediate for further functionalization [, ].
  • Nucleophilic Substitution: Perfluoro-3,5-dimethylpyridine undergoes nucleophilic substitution with ammonia, methoxide, and polyfluoroalkyl anions at the 2, 4, and 6 positions [].

A: this compound has a rich history as a building block in coordination chemistry and material science. While not a pharmaceutical itself, it serves as a key intermediate in synthesizing important pharmaceutical compounds like omeprazole and esomeprazole, used in treating gastrointestinal disorders [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.